molecular formula C10H16Cl2N2 B2967631 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride CAS No. 1989672-88-9

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride

Cat. No.: B2967631
CAS No.: 1989672-88-9
M. Wt: 235.15
InChI Key: VVGYHYFNFOUQOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For example, the reduction of 1,8-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-1,8-diamine, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce naphthalene derivatives. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be further reduced to form tetrahydronaphthalene derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and Alzheimer’s disease.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,8-diamine dihydrochloride is not fully understood. it is believed to involve the inhibition of enzymes or proteins involved in disease pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in cancer cell proliferation, and acetylcholinesterase, an enzyme associated with Alzheimer’s disease . The compound may also induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,8-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYHYFNFOUQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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